6-Methylocta-3,5-dien-7-yn-2-one
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Overview
Description
6-Methylocta-3,5-dien-7-yn-2-one is an organic compound with the molecular formula C9H10O. It is characterized by its unique structure, which includes a conjugated diene and a triple bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylocta-3,5-dien-7-yn-2-one typically involves the following steps:
Intermolecular Oxidative Coupling: This step involves the oxidative coupling of this compound or its vinylogous ketones to afford diones.
Aldol Condensation: The diones are then subjected to aldol condensation with (Z)-3-methylpent-2-en-4-ynal.
Intramolecular Oxidative Coupling: The resulting acyclic diacetylenes undergo intramolecular oxidative coupling to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methylocta-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diones.
Aldol Condensation: It can participate in aldol condensation reactions to form more complex molecules.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and diene positions.
Common Reagents and Conditions
Oxidative Coupling: Common reagents include oxidizing agents such as potassium permanganate or ceric ammonium nitrate.
Aldol Condensation: Base catalysts like sodium hydroxide or potassium hydroxide are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include diones, acyclic diacetylenes, and other complex organic molecules .
Scientific Research Applications
6-Methylocta-3,5-dien-7-yn-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Methylocta-3,5-dien-7-yn-2-one involves its ability to participate in various chemical reactions due to its conjugated diene and triple bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methylhepta-3,5-dien-2-one: Similar structure but lacks the triple bond.
6-Methylocta-3,5-dien-2-one: Similar structure but lacks the triple bond.
6-Methylocta-3,5-dien-7-yn-2-ol: Similar structure but contains a hydroxyl group instead of a ketone.
Uniqueness
6-Methylocta-3,5-dien-7-yn-2-one is unique due to its combination of a conjugated diene and a triple bond, which provides it with distinct reactivity and versatility in organic synthesis .
Properties
CAS No. |
58964-85-5 |
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Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
6-methylocta-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3 |
InChI Key |
YYRQXVKQTMLAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=C(C)C#C |
Origin of Product |
United States |
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